N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine

Description

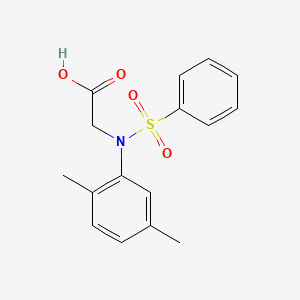

N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine is a sulfonamide-substituted glycine derivative characterized by a 2,5-dimethylphenyl group and a phenylsulfonyl moiety attached to the glycine nitrogen. The parent compound is likely a key intermediate in pharmaceutical synthesis, given its structural role in high-purity API intermediates .

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-8-9-13(2)15(10-12)17(11-16(18)19)22(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBZYHPLXNYRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2,5-dimethylphenylamine with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions may include:

Solvent: Common solvents such as dichloromethane or toluene.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases like triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine has several scientific research applications, including:

Medicinal Chemistry: The compound may be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Molecular Geometry

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine (CAS 353502-16-6)

- Molecular Formula: C₁₁H₁₅NO₄S

- Molecular Weight : 257.31

- Key Differences :

- Substitutes a 3,5-dimethylphenyl group instead of 2,5-dimethylphenyl.

- Uses a methylsulfonyl group instead of phenylsulfonyl.

- Methylsulfonyl vs. phenylsulfonyl groups influence lipophilicity and electron-withdrawing properties, affecting solubility and reactivity .

N-(2,5-Dimethylphenyl)benzenesulfonamide (Structural Analogue)

- Molecular Structure : Lacks the glycine backbone but shares the 2,5-dimethylphenyl-sulfonamide motif.

- Key Findings :

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Activity : Inhibits photosynthetic electron transport (PET) in spinach chloroplasts with IC₅₀ ~10 µM .

- Structural Relevance :

Methyl N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycinate

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on glycine backbone and substituents.

Key Research Findings

Substituent Position Matters :

- 2,5-Dimethylphenyl groups confer distinct conformational and electronic properties compared to 3,5-dimethyl isomers, impacting biological activity and molecular interactions .

Synthetic Flexibility :

- Microwave-assisted synthesis and esterification strategies enable scalable production of derivatives for pharmacological testing .

Biological Activity

N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to a class of sulfonyl-containing amino acids, which are known for their diverse biological activities, including enzyme inhibition and potential therapeutic effects. The structure of this compound features a glycine backbone substituted with a 2,5-dimethylphenyl group and a phenylsulfonyl moiety.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. In studies involving rat lens assays, this compound demonstrated superior inhibitory potency compared to other glycine derivatives. The presence of the phenylsulfonyl group enhances binding affinity to the enzyme active site, leading to effective inhibition .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Aldose Reductase Inhibition : The compound binds to the active site of aldose reductase, preventing substrate conversion and thereby reducing sorbitol accumulation in cells .

- Antimicrobial Mechanism : It may interfere with the synthesis of essential cellular components in bacteria, although further studies are needed to elucidate the exact pathways involved.

Case Study 1: Aldose Reductase Inhibition

In a study examining various N-aryl sulfonamides for their aldose reductase inhibitory activity, this compound was found to be one of the most potent inhibitors. Kinetic analyses revealed that the compound exhibits competitive inhibition with a Ki value significantly lower than that of traditional inhibitors like sorbinil. This suggests promising applications in managing diabetic complications .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth at concentrations lower than those required for many existing antibiotics. This positions this compound as a potential candidate for developing new antimicrobial therapies.

Table 1: Inhibitory Potency Against Aldose Reductase

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.45 | Competitive |

| Sorbinil | 1.20 | Competitive |

| Other Glycine Derivatives | Varies | Varies |

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Q. What are the recommended methods for synthesizing N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves sulfonylation of glycine derivatives. A common approach is reacting glycine with substituted sulfonyl chlorides (e.g., 2,5-dimethylphenylsulfonyl chloride) under basic conditions. Key variables include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of sulfonyl chloride .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while aqueous phases require careful pH control to avoid premature deprotonation .

- Catalysts : Tertiary amines (e.g., triethylamine) neutralize HCl byproducts, improving reaction efficiency .

Post-synthesis, purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product (>95% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on the phenyl ring) and sulfonamide linkage. Chemical shifts for sulfonyl protons typically appear downfield (δ 3.5–4.0 ppm) .

- IR Spectroscopy : Stretching vibrations for sulfonyl (SO₂, ~1350 cm⁻¹) and carboxylic acid (COOH, ~1700 cm⁻¹) groups validate functional groups .

- X-ray Crystallography : For resolving 3D structure, SHELX software (e.g., SHELXL) is widely used. Challenges include crystal twinning due to bulky substituents; data collection at low temperatures (100 K) improves resolution .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

Answer:

- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water (pH-dependent). Solubility increases under basic conditions (pH >10) due to deprotonation of the carboxylic acid group .

- Stability : Stable at room temperature in dry, inert atmospheres. Degrades under prolonged UV exposure or acidic/basic hydrolysis (e.g., sulfonamide bond cleavage at pH <2 or >12) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Answer:

- Structural Modifications : Compare analogs with varying substituents (e.g., methyl vs. chloro groups on phenyl rings) to assess effects on bioactivity .

- Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, sulfonamide derivatives often inhibit carbonic anhydrase isoforms .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate electronic/steric descriptors (e.g., Hammett σ, logP) with activity data .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Answer:

- Crystal Twinning : Bulky substituents (e.g., 2,5-dimethylphenyl) promote twinning. Solutions include using smaller crystals or twin refinement in SHELXL .

- Disorder : Flexible glycine moieties may exhibit positional disorder. Applying restraints (e.g., SIMU in SHELXL) improves model accuracy .

- Data Quality : High mosaicity due to poor crystal packing. Optimize crystallization conditions (e.g., slow evaporation with mixed solvents) .

Q. How should researchers approach contradictory biological activity data between studies on similar glycine derivatives?

Answer:

- Methodological Review : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Purity Verification : Re-examine compound purity (HPLC, LC-MS) to rule out degradation products .

- In Silico Validation : Use molecular docking to assess binding poses across studies; confirm consistency in target interactions .

Q. What in silico strategies predict interactions between this compound and biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., COX-2). Focus on sulfonamide interactions with catalytic residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, hydrophobic methyl groups) for virtual screening of analogs .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.